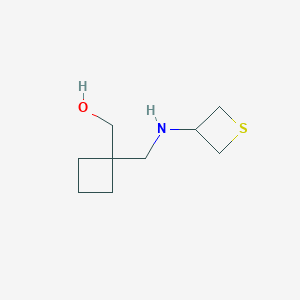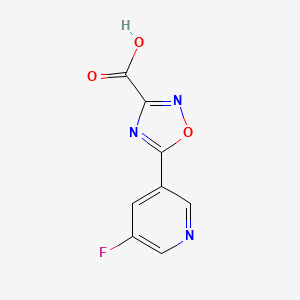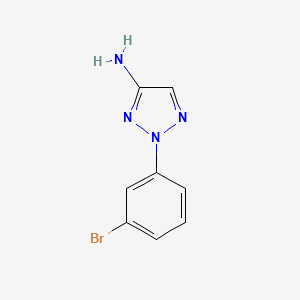
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:
Preparation of 3-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable catalyst.
Formation of 3-bromophenyl azide: The 3-bromoaniline is then converted to 3-bromophenyl azide by reaction with sodium nitrite and sodium azide.
Cycloaddition Reaction: The 3-bromophenyl azide undergoes a cycloaddition reaction with an alkyne to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the triazole ring.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular processes essential for cancer cell survival . The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-2H-1,2,3-triazol-4-amine
- 2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine
- 2-(3-Fluorophenyl)-2H-1,2,3-triazol-4-amine
Uniqueness
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro- or fluoro-substituted analogs .
属性
分子式 |
C8H7BrN4 |
|---|---|
分子量 |
239.07 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)triazol-4-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |
InChI 键 |
KGKLWARYCIVAPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13325240.png)
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
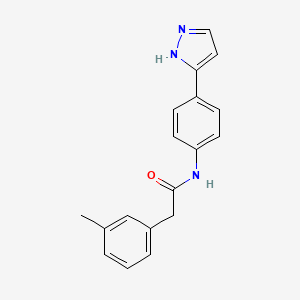

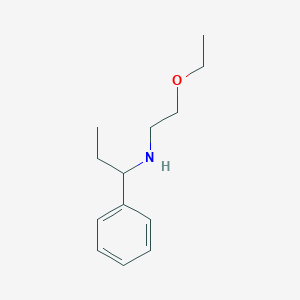
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
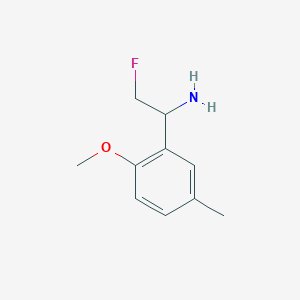


![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
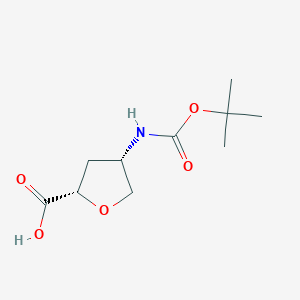
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
